molecular formula C11H12N2O3 B1397109 methyl 4-methoxy-2-methyl-2H-indazole-6-carboxylate CAS No. 1245215-47-7

methyl 4-methoxy-2-methyl-2H-indazole-6-carboxylate

Cat. No.: B1397109
CAS No.: 1245215-47-7
M. Wt: 220.22 g/mol
InChI Key: DRCKVGBEGWRVKS-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-2-methyl-2H-indazole-6-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Scientific Research Applications

Methyl 4-methoxy-2-methyl-2H-indazole-6-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies to understand its biological activity and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

Action Environment

The action, efficacy, and stability of Methyl 4-methoxy-2-methyl-2H-indazole-6-carboxylate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution. Additionally, factors such as temperature and presence of other molecules can affect the compound’s stability and interaction with its target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-2-methyl-2H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxy-2-methylphenylhydrazine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction mixture is heated under reflux, leading to the formation of the indazole ring system. The resulting product is then esterified to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2-methyl-2H-indazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methoxy-2H-indazole-6-carboxylate
  • Methyl 2-methyl-2H-indazole-6-carboxylate
  • Methyl 4-methoxy-2-methyl-1H-indazole-6-carboxylate

Uniqueness

Methyl 4-methoxy-2-methyl-2H-indazole-6-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential.

Properties

IUPAC Name

methyl 4-methoxy-2-methylindazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-13-6-8-9(12-13)4-7(11(14)16-3)5-10(8)15-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCKVGBEGWRVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=CC(=CC2=N1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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